1,3-Benzodioxol-5-yl[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone is a complex organic compound that features a benzodioxole ring fused with a dioxazinanone structure
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-yl[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-benzo[d][1,3]dioxole and 4-methoxyphenyl derivatives.
Reaction Conditions: The key steps include palladium-catalyzed cross-coupling reactions, such as the use of PdCl2 and xantphos in 1,4-dioxane at 130°C.
Industrial Production: Industrial production methods would likely involve optimization of these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of a base.
Reduction: Reduction reactions may involve the use of hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and appropriate nucleophiles.
Major Products: The major products depend on the specific reaction conditions but typically involve modifications to the benzodioxole or dioxazinanone rings.
Scientific Research Applications
1,3-Benzodioxol-5-yl[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone involves:
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone can be compared with similar compounds:
Similar Compounds: Examples include 1,3-Benzodioxol-5-yl(3,4,5-trimethoxyphenyl)methanone and 1,3-Benzodioxol-5-yl(4-methoxyphenyl)methanone
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone |
InChI |
InChI=1S/C19H19NO6/c1-12-10-20(18(21)14-5-8-16-17(9-14)24-11-23-16)26-19(25-12)13-3-6-15(22-2)7-4-13/h3-9,12,19H,10-11H2,1-2H3 |
InChI Key |
YWSFGWGNSLHUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(OC(O1)C2=CC=C(C=C2)OC)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.